CID 75358236
Description
CID 75358236 is a unique compound identifier within the PubChem database, which catalogues chemical substances and their biological activities. For instance, analogous compounds in the evidence, such as oscillatoxin derivatives or betulin-based inhibitors, are characterized by structural diversity and biological relevance . The absence of direct data on this compound underscores the need for further experimental validation, including spectroscopic characterization (e.g., NMR, MS) and pharmacological profiling, as recommended in chemical research guidelines .
Properties
InChI |
InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36+,37+,38+,39+,42-,43-,44+,45+,46-,47-,48+,49-,55+,56+,57+/m1/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSMIHQEWAQUPM-NCUBCWGBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N[C@H](CO)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H120N26O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1773.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Structural analogs are critical for understanding functional group contributions and bioactivity. For example:
- Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share a polyketide backbone but differ in methyl or hydroxyl substitutions, influencing toxicity and binding affinity .
- Betulin-derived inhibitors (e.g., CID 72326, CID 10153267) exhibit triterpenoid frameworks with modifications (e.g., caffeoyl groups) that enhance solubility and target specificity .
Physicochemical Properties
Physicochemical parameters such as LogP, solubility, and molecular polarity are pivotal for drug-likeness. Examples from analogous compounds include:
- CID 20358-06-9 : LogP (iLOGP: 1.57), solubility (0.249 mg/mL), and high GI absorption .
- CID 1033610-45-5 : LogP (XLOGP3: 2.13), solubility (0.864 mg/mL), and CYP1A2 inhibition .
Pharmacological Activities
Studies on CID-related compounds highlight structure-activity relationships (SAR):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

